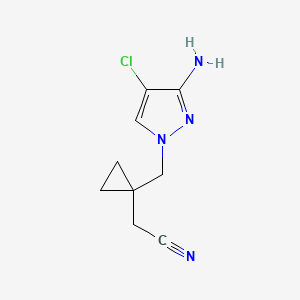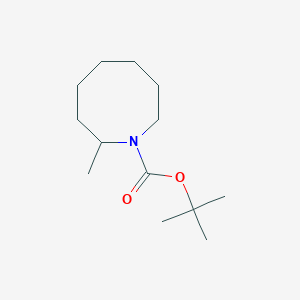
tert-Butyl 2-methylazocane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methylazocane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-methylazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl 2-methylazocane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-methylazocane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
tert-butyl 2-methylazocane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-11-9-7-5-6-8-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 |
Clé InChI |
SMROHMXVVPWEHT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
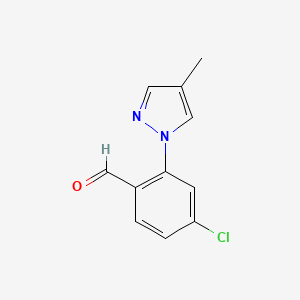
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)

![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13068542.png)
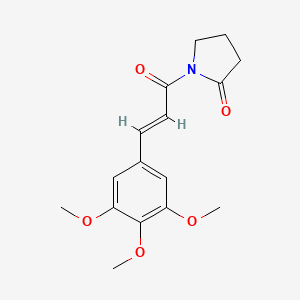
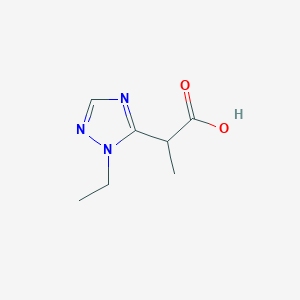
![(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13068560.png)
![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)
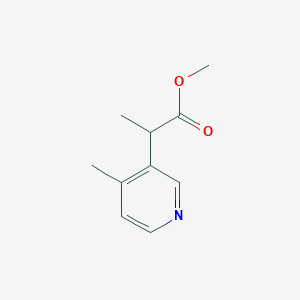
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
